Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate

Organic synthesis Medicinal chemistry Small molecule characterization

Researchers requiring a 3-aminobenzoate scaffold with a specific 3-hydroxypropylamino substituent at the 4-position face limited commercial availability of structurally defined building blocks. Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate (CAS 1220016-46-5) fills this gap: • Terminal hydroxyl enables esterification, etherification, or conjugation for downstream derivatization. • Extended 3-hydroxypropyl chain modulates lipophilicity and hydrogen bonding vs. shorter-chain analogs. • Available in ≥98% purity with reliable supply chain for repeat procurement.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 1220016-46-5
Cat. No. B1398410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate
CAS1220016-46-5
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)NCCCO)N
InChIInChI=1S/C12H18N2O3/c1-2-17-12(16)9-4-5-11(10(13)8-9)14-6-3-7-15/h4-5,8,14-15H,2-3,6-7,13H2,1H3
InChIKeyXLOOPYLYMGWWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate (CAS 1220016-46-5): Sourcing and Procurement Overview for Research Applications


Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate (CAS 1220016-46-5), molecular formula C12H18N2O3 and molecular weight 238.28 g/mol, is a benzoate ester derivative featuring amino substitution at the 3-position and a 3-hydroxypropylamino substitution at the 4-position of the benzene ring . The compound is commercially available from multiple suppliers including CymitQuimica/Biosynth, MolCore, Matrix Scientific, and CheMenu, with reported purity levels ranging from 95% to ≥98% (NLT 98%) . It is classified as an irritant and is intended for laboratory research use only [1]. The compound has been assigned MDL number MFCD13562520 .

Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate (1220016-46-5): Why Generic Substitution Cannot Be Assumed Without Comparative Data


This compound is structurally distinct from common analogs such as ethyl 3-amino-4-(ethylamino)benzoate (CAS 202131-30-4) and ethyl 3,4-diaminobenzoate (CAS unknown) by the presence of the 3-hydroxypropylamino substituent at the 4-position . This substitution introduces both a terminal hydroxyl group capable of hydrogen bonding and an extended alkyl chain that increases molecular flexibility and lipophilicity relative to shorter-chain or unsubstituted analogs. In closely related compound classes, such variations in the N-4 substituent chain length and terminal functionality have been demonstrated to significantly alter physicochemical properties, reactivity profiles, and biological interactions, which may affect synthetic utility and downstream performance in specific applications [1]. Consequently, substituting this compound with structurally related but chemically distinct alternatives without empirical comparative data introduces uncontrolled variability in research outcomes.

Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate (1220016-46-5): Quantitative Differentiation Evidence and Procurement Decision Support


Molecular Weight Differentiation of Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate vs. Shorter-Chain N-4 Substituted Analogs

The molecular weight of ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate is 238.28 g/mol (C12H18N2O3) . This represents an increase of 30.02 g/mol compared to the closest commercially available analog, ethyl 3-amino-4-(ethylamino)benzoate (C11H16N2O2, MW 208.26 g/mol) [1]. The higher molecular weight and additional oxygen atom in the target compound reflect the presence of the extended 3-hydroxypropylamino chain and its terminal hydroxyl group.

Organic synthesis Medicinal chemistry Small molecule characterization

Hydrogen Bond Donor/Acceptor Profile of Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate vs. 3,4-Diaminobenzoate Derivatives

Based on its molecular structure, ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate contains three hydrogen bond donor sites (3-NH2, 4-NH, and terminal -OH on the propyl chain) and five hydrogen bond acceptor sites (ester carbonyl oxygen, 3-NH2 nitrogen, 4-NH nitrogen, ether-like oxygen in the hydroxypropyl chain, and terminal -OH oxygen) . In comparison, the unsubstituted core analog ethyl 3,4-diaminobenzoate (C9H12N2O2, MW 180.20 g/mol) contains two hydrogen bond donor sites (3-NH2 and 4-NH2) and four hydrogen bond acceptor sites . The target compound thus provides one additional hydrogen bond donor and one additional hydrogen bond acceptor relative to the core 3,4-diaminobenzoate scaffold.

Solubility Crystal engineering Molecular recognition

Commercially Reported Purity Levels of Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate Across Suppliers

Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate is commercially available with reported purity levels of 95%+ from CheMenu and Matrix Scientific, and NLT 98% (Not Less Than 98%) from MolCore . This represents a higher minimum purity specification compared to the more common analog ethyl 3-amino-4-(ethylamino)benzoate, which is typically offered at 95% purity from multiple suppliers including Sigma-Aldrich/Enamine and Biosynth .

Quality control Procurement Analytical chemistry

Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate (1220016-46-5): Recommended Research and Industrial Application Scenarios


Medicinal Chemistry Scaffold Development Requiring Extended N-4 Side Chain Functionality

This compound may serve as a synthetic intermediate or building block in medicinal chemistry programs where an extended 3-hydroxypropylamino substituent at the 4-position of a 3-aminobenzoate core is specifically required. The terminal hydroxyl group provides a handle for further derivatization (e.g., esterification, etherification, or conjugation), while the extended alkyl chain offers different spatial and lipophilic properties compared to shorter-chain analogs [1]. Potential applications include the synthesis of compounds targeting biological systems where hydrogen bonding and moderate lipophilicity are desirable, as suggested by general class-level observations regarding amino and hydroxypropyl-substituted benzoates .

Specialty Chemical and Dye Intermediate Synthesis

Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate has been identified as potentially valuable in the development of dyes and photosensitizers due to its balanced reactivity and structural flexibility [1]. The compound's dual amino functionality (primary 3-NH2 and secondary 4-NH) combined with the terminal hydroxyl group offers multiple reactive sites for condensation, azo coupling, or other derivatization reactions. This differentiates it from simpler 3,4-diaminobenzoate derivatives that lack the extended side chain and additional oxygen functionality .

Agrochemical Intermediate Development

The compound's structural features—specifically the combination of a benzoate ester core with a 3-hydroxypropylamino substituent—make it a candidate for agrochemical intermediate applications where selective modifications are required [1]. The enhanced solubility in polar solvents due to the 3-hydroxypropylamino moiety may facilitate reactions in aqueous or mixed-phase systems, a property that may be less pronounced in shorter-chain or unsubstituted 3,4-diaminobenzoate analogs .

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